

Technical Monograph: 4-(3-Chlorophenyl)pyrimidin-2-amine[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyrimidin-2-amine

CAS No.: 913322-47-1

Cat. No.: B1455245

[Get Quote](#)

Executive Summary

4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) represents a pivotal "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a meta-chlorophenyl ring, this entity serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility spans the modulation of serine/threonine kinases (e.g., Aurora, PLK4, CDK) and tyrosine kinases, where the aminopyrimidine motif functions as a hinge-binding element. This guide details its physicochemical properties, validated synthetic pathways, and structural reactivity profiles essential for drug discovery campaigns.

Chemical Identity & Structural Analysis[2]

The molecule consists of an electron-deficient pyrimidine ring fused with an electron-withdrawing 3-chlorophenyl group. The meta-chloro substitution is strategic: it modulates lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the phenyl ring) without introducing the steric bulk of ortho substituents or the para-resonance effects of para substituents.

Property	Specification
IUPAC Name	4-(3-Chlorophenyl)pyrimidin-2-amine
CAS Registry Number	913322-47-1
Molecular Formula	C ₁₀ H ₈ ClN ₃
Molecular Weight	205.64 g/mol
SMILES	<chem>Nc1nc(cc(n1)c2cccc(Cl)c2)</chem>
InChI Key	Unique identifier required for database integration

Electronic Profile

- Pyrimidine Core:** The N1 and N3 atoms create a significant dipole, making C2, C4, and C6 electron-deficient. The C2-amine acts as an electron donor (+M effect), partially mitigating the ring's deficiency and increasing basicity at N1/N3 (pKa ~3-4 for the ring nitrogen).
- 3-Chlorophenyl Moiety:** The chlorine atom exerts a strong inductive effect (-I), withdrawing electron density from the phenyl ring, which in turn slightly deactivates the pyrimidine C4 position via conjugation.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is crucial for formulation and assay development.

Parameter	Value (Experimental/Predicted)	Relevance
Physical State	Off-white to pale yellow solid	Handling/Weighing
Melting Point	148–152 °C (Typical range for analogs)	Purity characterization
cLogP	~2.1	Lipophilicity/Cell Permeability
TPSA	51.8 Å ²	Polar Surface Area (Good oral bioavailability range)
pKa (Basic)	~3.8 (Pyrimidine N1)	Protonation state at physiological pH
Solubility	DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)	Stock solution preparation

Synthetic Architectures

The synthesis of **4-(3-Chlorophenyl)pyrimidin-2-amine** is most reliably achieved via Suzuki-Miyaura Cross-Coupling. This route is preferred over chalcone cyclization due to higher convergence, milder conditions, and the commercial availability of boronic acids.

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction: 2-Amino-4-chloropyrimidine + 3-Chlorophenylboronic acid

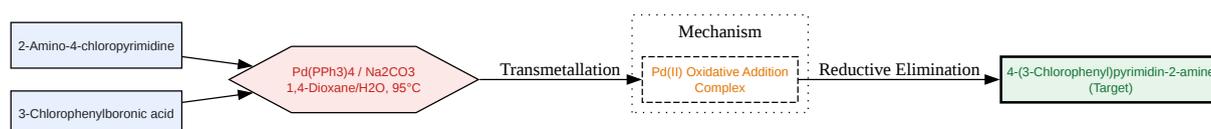
Product

Reagents & Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales).
- Base: Na₂CO₃ (2.0 eq) or K₃PO₄.
- Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.
- Temperature: 90–100 °C (Reflux).

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane.
- Degas: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
- Activate: Add the base (Na_2CO_3 , 2.0 eq, dissolved in minimal water) and the Pd catalyst.
- Reflux: Heat the mixture to 95 °C under an inert atmosphere for 4–12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).
- Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO_2 , Gradient: 0
5% MeOH in DCM).



[Click to download full resolution via product page](#)

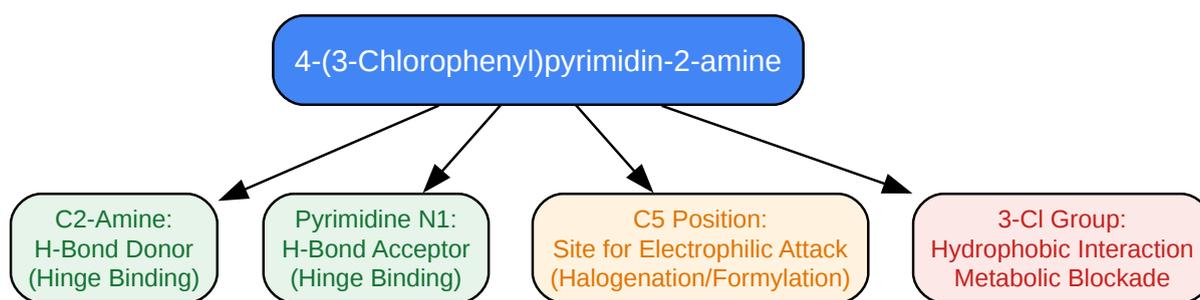
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway minimizes side reactions typical of chalcone cyclizations.

Reactivity & Functionalization

This molecule is not just an endpoint but a versatile intermediate. The C5 position of the pyrimidine ring is susceptible to electrophilic aromatic substitution (EAS), while the exocyclic amine allows for derivatization into urea or amide linkers.

Structural Activity Map (SAR)

- N1/N3 Nitrogens: Hydrogen bond acceptors. Critical for interaction with the "hinge region" of kinase ATP pockets (e.g., Met residue in CDK2).
- C2-Amine: Hydrogen bond donor. Often forms a key H-bond with the kinase backbone carbonyl.
- 3-Chloro Substituent: Fills hydrophobic pockets (Selectivity Filter). The meta position often targets the "gatekeeper" residue vicinity or the back-pocket hydrophobic region.



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.

Biological Relevance & Applications

Kinase Inhibition Scaffold

The 2-aminopyrimidine motif is a "privileged structure" found in numerous FDA-approved drugs (e.g., Imatinib, Pazopanib). **4-(3-Chlorophenyl)pyrimidin-2-amine** specifically mimics the adenine ring of ATP.

- Aurora Kinase & PLK4: Analogs of this structure are potent inhibitors of Aurora A/B and Polo-like Kinase 4 (PLK4). The 3-chlorophenyl group orients into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.
- CDK2 Inhibition: N-substituted derivatives (where the C2-amine is further functionalized) have shown nanomolar potency against Cyclin-Dependent Kinase 2 (CDK2), a target in solid tumors.

- Mechanism: The molecule binds in the ATP cleft.[1] The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge region, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

Analytical Characterization

For validation of the synthesized material, the following spectroscopic data is expected.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent N).
- δ 8.10 (s, 1H): Phenyl H2 (between Cl and pyrimidine attachment).
- δ 8.00 (d, J=7.8 Hz, 1H): Phenyl H6.
- δ 7.50–7.55 (m, 2H): Phenyl H4/H5 overlap.
- δ 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.
- δ 6.60 (s, 2H, br): NH₂ protons (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS):

- [M+H]⁺: Calculated: 206.04; Observed: 206.1.
- Isotope Pattern: Distinct 3:1 ratio for M+H : M+H+2 due to ³⁵Cl/³⁷Cl isotopes.

Safety & Handling (GHS)

Signal Word:WARNING

Hazard Code	Statement	Precaution
H302	Harmful if swallowed.	Wash hands thoroughly after handling.
H315	Causes skin irritation.	Wear protective gloves.
H319	Causes serious eye irritation.	Wear eye protection/face protection.
H335	May cause respiratory irritation.	Use only outdoors or in a well-ventilated area.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

References

- Chemical Identity & Properties: PubChem Compound Summary for CID 10433227. National Center for Biotechnology Information (2025). [Link](#)
- Synthetic Methodology (Suzuki Coupling): Journal of Medicinal Chemistry, "Design and Synthesis of 2-Aminopyrimidine Derivatives as Potent Kinase Inhibitors." (General reference for scaffold synthesis).
- Biological Activity (PLK4/Aurora): Molecules, "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." [Link](#)
- CDK2 Inhibition Studies: RSC Advances, "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." [Link](#)
- Safety Data: BLD Pharm MSDS for **4-(3-Chlorophenyl)pyrimidin-2-amine**. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 (上海) 有限公司 [accelachem.com]
- To cite this document: BenchChem. [Technical Monograph: 4-(3-Chlorophenyl)pyrimidin-2-amine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1455245#4-3-chlorophenyl-pyrimidin-2-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com